molecular formula C16H17N3O3 B5673969 N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No.: B5673969
M. Wt: 299.32 g/mol
InChI Key: YFWUODQFDNZECL-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide is a substituted acetamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the para position of one phenyl ring and a nitro group (-NO₂) at the ortho position of a second phenyl ring. Such compounds are often explored for pharmaceutical applications, including enzyme inhibition or antimicrobial activity, due to their ability to modulate intermolecular interactions .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18(2)14-9-7-13(8-10-14)17-16(20)11-12-5-3-4-6-15(12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUODQFDNZECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Reduction: The major product would be N-[4-(dimethylamino)phenyl]-2-(2-aminophenyl)acetamide.

    Substitution: The products depend on the nucleophile used but could include various substituted acetamides.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Nitro-Substituted Acetamides
  • N-(4-Hydroxy-2-nitrophenyl)acetamide (C₈H₈N₂O₄): Substituents: Hydroxy (-OH) at para and nitro (-NO₂) at ortho positions. Physical Properties: Crystallizes in a monoclinic system (space group C2/c) with a melting point >473 K. The hydroxyl group enhances hydrogen bonding, increasing crystallinity compared to the dimethylamino analog .
  • N-(2-Methoxy-4-nitrophenyl)acetamide (C₉H₁₀N₂O₄):
    • Substituents: Methoxy (-OCH₃) at ortho and nitro at para positions.
    • The methoxy group, being electron-donating, reduces electrophilicity compared to nitro-substituted analogs. This compound’s solubility in polar solvents is higher due to the methoxy group’s polarity .
Compound Substituents Molecular Weight Melting Point Key Property
Target Compound -N(CH₃)₂ (para), -NO₂ (ortho) ~300 g/mol Not reported Balanced electronic effects
N-(4-Hydroxy-2-nitrophenyl)acetamide -OH (para), -NO₂ (ortho) 196.16 g/mol >473 K High crystallinity due to H-bonding
N-(2-Methoxy-4-nitrophenyl)acetamide -OCH₃ (ortho), -NO₂ (para) 210.19 g/mol Not reported Enhanced solubility in polar solvents
Amino-Substituted Acetamides
  • Acetamide, N-[4-(dimethylamino)-2-nitrophenyl] (CAS 29124-72-9): Substituents: -N(CH₃)₂ (para), -NO₂ (ortho) on a single phenyl ring.
  • N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (C₁₃H₂₀N₄O₂): Combines amino and dimethylamino groups with a methoxy side chain. The additional amino group enhances hydrogen-bonding capacity, which may improve binding to biological targets .

Electronic and Steric Effects

  • Morpholinosulfonyl Derivatives (e.g., N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide): The morpholinosulfonyl group introduces steric bulk and strong electron-withdrawing effects, reducing solubility in non-polar solvents but enhancing interactions with charged residues in enzymes .
  • 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (C₉H₆ClN₃O₃): Chloro and cyano groups increase electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the dimethylamino-nitro analog .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • CAS Number : 17329-87-2
  • Molecular Weight : 248.25 g/mol

Research suggests that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative activity against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism involves inducing apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells .
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes such as carbonic anhydrase (CA) IX, which is implicated in tumor growth and metastasis. The inhibition was characterized by low IC50_{50} values, indicating high potency .
  • Antimicrobial Activity : Preliminary studies indicate that this compound also possesses antibacterial properties, exhibiting significant inhibition against Gram-positive bacteria like Staphylococcus aureus at concentrations as low as 50 μg/mL .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismConcentration (μM or μg/mL)Observed Effect
AntiproliferativeMDA-MB-2311.52 - 6.31Significant cell death
Apoptosis InductionMDA-MB-231Not specifiedAnnexin V-FITC positive increase
Enzyme InhibitionCA IXIC50_{50}: 10.93 - 25.06Strong inhibition
AntibacterialS. aureus5080.69% inhibition compared to control

Case Studies

  • Breast Cancer Cell Lines : In a study focusing on breast cancer treatment, this compound was tested against MDA-MB-231 and MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against bacterial strains such as S. aureus and Klebsiella pneumoniae. The compound demonstrated a substantial reduction in biofilm formation, highlighting its potential as an antimicrobial agent .

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